molecular formula C4H8Cl4Si2 B579367 1,2-bis(Dichloromethylsilyl) ethene CAS No. 18142-59-1

1,2-bis(Dichloromethylsilyl) ethene

Cat. No.: B579367
CAS No.: 18142-59-1
M. Wt: 254.078
InChI Key: FIHSLRHYVJWJLW-UHFFFAOYSA-N
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Description

Historical Trajectories in the Study of Silyl-Substituted Ethenes

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane. wikipedia.org This discovery paved the way for further exploration, with Frederic Kipping's extensive work in the early 20th century, utilizing Grignard reagents to form various alkyl and aryl silanes, earning him the title of a pioneer in the field. wikipedia.org

The study of ethene derivatives containing silicon, known as silyl-substituted ethenes or vinylsilanes, became an area of interest as synthetic methodologies developed. These compounds are valuable intermediates in organic synthesis. For instance, silyl (B83357) enol ethers, which contain a C=C-O-Si functional group, are crucial for forming new carbon-carbon bonds with high regioselectivity. wikipedia.org The development of reactions like hydrosilylation, where a Si-H bond adds across a double or triple bond, further expanded the toolkit for creating silyl-substituted ethenes. wikipedia.org The use of alkenylsilanes in Prins cyclizations, a powerful method for synthesizing heterocyclic compounds like tetrahydropyrans, highlights their importance in constructing complex molecular architectures. acs.org These historical advancements in creating and understanding the reactivity of the silicon-vinyl moiety provide the foundation for investigating more complex structures like 1,2-bis(Dichloromethylsilyl)ethene.

Significance of Dichloromethylsilyl Functionality within Contemporary Organosilicon Research

The dichloromethylsilyl group [-SiCl₂(CH₃)] is a key functional unit in modern organosilicon chemistry. Its significance stems from the high reactivity of the two silicon-chlorine (Si-Cl) bonds. These bonds are susceptible to nucleophilic attack, making them excellent leaving groups in substitution reactions. This reactivity allows for the facile introduction of a wide range of other functional groups.

For example, dichlorosilanes can react with water (hydrolysis) to form silanols, which can then condense to create polysiloxane (silicone) polymers. wiley-vch.de They also react with amines to form silazanes and with Grignard reagents to form new Si-C bonds. This versatility makes dichlorosilyl compounds critical building blocks for a diverse array of materials.

The presence of a methyl group (CH₃) on the silicon atom also influences the compound's properties. It provides a degree of steric bulk and affects the electronic nature of the silicon center. In the context of 1,2-bis(Dichloromethylsilyl)ethene, the presence of four reactive Si-Cl bonds on a rigid ethene backbone suggests its role as a potent cross-linking agent or a monomer for creating specific, well-defined polymeric or network structures. The reactivity of the dichloro functionality is central to the synthetic potential of the molecule.

Scope and Research Imperatives for 1,2-bis(Dichloromethylsilyl)ethene in Academic Contexts

While extensive research on many organosilicon compounds exists, 1,2-bis(Dichloromethylsilyl)ethene is a molecule where specific, detailed studies are less prevalent in publicly accessible literature. However, its structure dictates a clear scope for academic inquiry and suggests several research imperatives. The compound, specifically its trans-isomer, is a bifunctional organosilane with a rigid ethene linker separating two dichloromethylsilyl groups.

The primary research value of this compound lies in its potential as a precursor for novel materials. The four reactive chlorine atoms make it an ideal candidate for polymerization and cross-linking reactions. Its rigid ethene backbone, in contrast to the more flexible ethane (B1197151) bridge of the related 1,2-bis(dichloromethylsilyl)ethane, would enforce specific geometric constraints on any resulting polymer. This could lead to materials with unique thermal, mechanical, and electronic properties.

Key research imperatives include:

Synthesis of Novel Polymers: Investigating the polycondensation of 1,2-bis(Dichloromethylsilyl)ethene with various diols or diamines to create new classes of silicon-containing polymers. The rigidity of the ethene unit could lead to ladder-type or highly structured network polymers.

Preceramic Polymers: Exploring its use as a monomer for preceramic polymers. Pyrolysis of such polymers could yield silicon carbide-based materials with defined microstructures.

Surface Modification: Utilizing it as a surface modification agent. The two silyl groups could allow it to act as a strong coupling agent, bridging an inorganic substrate and an organic polymer matrix with a well-defined spacing.

Molecular Scaffolding: Employing it as a rigid scaffold in supramolecular chemistry or for the synthesis of complex molecular architectures where precise positioning of functional groups is required.

The academic interest in 1,2-bis(Dichloromethylsilyl)ethene is therefore driven by its potential to act as a specialized building block for advanced materials, leveraging the combination of its reactive silyl chloride functionalities and the stereochemical control offered by its unsaturated ethene bridge.

Data Tables

Table 1: Physical and Chemical Properties of (E)-1,2-bis(Dichloromethylsilyl)ethene

PropertyValueSource(s)
Molecular Formula C₄H₈Cl₄Si₂ nih.gov
Molecular Weight 254.1 g/mol nih.gov
IUPAC Name dichloro-[(E)-2-[dichloro(methyl)silyl]ethenyl]-methylsilane nih.gov
Structure A central C=C double bond in the trans configuration, with a -SiCl₂(CH₃) group attached to each carbon atom. nih.gov

Properties

CAS No.

18142-59-1

Molecular Formula

C4H8Cl4Si2

Molecular Weight

254.078

IUPAC Name

dichloromethyl-[2-(dichloromethylsilyl)ethenyl]silane

InChI

InChI=1S/C4H8Cl4Si2/c5-3(6)9-1-2-10-4(7)8/h1-4H,9-10H2

InChI Key

FIHSLRHYVJWJLW-UHFFFAOYSA-N

SMILES

C(=C[SiH2]C(Cl)Cl)[SiH2]C(Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 1,2 Bis Dichloromethylsilyl Ethene

Foundational Synthetic Routes to Silyl-Substituted Ethenes

Traditional methods for synthesizing silyl-substituted ethenes, or vinylsilanes, have laid the groundwork for producing more complex molecules like 1,2-bis(Dichloromethylsilyl)ethene. These routes often rely on the reactivity of hydrosilanes or the use of potent organometallic reagents.

Hydrosilylation-Based Approaches and Their Mechanistic Underpinnings

Hydrosilylation is a powerful and atom-economical method for forming silicon-carbon bonds. The process involves the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon bond, such as the triple bond in acetylene (B1199291). To synthesize 1,2-bis(Dichloromethylsilyl)ethene, the reaction would involve the double hydrosilylation of acetylene with two equivalents of dichloromethylsilane (B8780727) (CH₃Cl₂SiH).

The reaction is typically catalyzed by transition metal complexes, most commonly those containing platinum or rhodium. researchgate.net For platinum catalysts, the reaction often proceeds via the Chalk-Harrod mechanism. This mechanism involves the oxidative addition of the hydrosilane to the metal center, followed by coordination of the alkyne, insertion of the alkyne into the metal-hydride bond, and finally, reductive elimination to yield the vinylsilane product.

The stereochemistry of the addition is a critical factor, with syn-addition, leading to the Z-isomer (cis), being a common outcome. However, the choice of catalyst, solvent, and temperature can influence the formation of the E-isomer (trans). Rhodium complexes have been shown to be active catalysts for the hydrosilylation of acetylene with various silanes, leading to high yields of vinylsilane derivatives. researchgate.net

Table 1: Catalytic Systems for Hydrosilylation of Acetylenes

Catalyst SystemSilane TypeTypical Outcome/YieldReference
Rh(acac)(CO)₂Trialkoxysilanes, AlkyldialkoxysilanesHigh yields (85-98%) of vinylsilanes researchgate.net
RhCl₃·4H₂O, [RhCl(CO)₂]₂General HydrosilanesHigh yields (85-90%) of vinylsilane derivatives researchgate.net
H₂PtCl₆ (Speier's Catalyst)Trichloro-, TrialkylsilanesGeneral catalyst for alkyne hydrosilylation researchgate.net

Grignard and Organolithium Reagent Applications in Silylethene Synthesis

Organometallic reagents, particularly Grignard wikipedia.org and organolithium nih.gov compounds, are fundamental tools for creating Si-C bonds. The general principle involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on an electrophilic silicon center, typically a chlorosilane. gelest.com

For the synthesis of 1,2-bis(Dichloromethylsilyl)ethene, one could envision a pathway starting with a 1,2-dihaloethene. Reaction with magnesium metal would theoretically form a di-Grignard reagent (XMg-CH=CH-MgX), which could then be treated with two equivalents of a suitable chlorosilane like methyltrichlorosilane. However, the formation of stable di-Grignard reagents from vicinal dihalides is often problematic.

A more stepwise approach involves starting with acetylene. Metalation of acetylene with a strong base like n-butyllithium (n-BuLi) or a Grignard reagent (RMgX) generates an acetylide. nih.gov This acetylide can then react with a chlorosilane. A subsequent metalation and a second silylation step would be required to produce the bis-silylated product. Controlling the degree of substitution to avoid mixtures of mono- and di-silylated products can be a significant challenge with these highly reactive reagents. gelest.com

Table 2: Organometallic Reagents in Silylethene Synthesis

Reagent TypePrecursorKey Reaction StepReference
Grignard Reagent (RMgX)Alkyl/Aryl Halide + MgNucleophilic substitution on a chlorosilane wikipedia.orggelest.com
Organolithium Reagent (RLi)Alkyl/Aryl Halide + LiNucleophilic substitution on a chlorosilane nih.gov
Lithium AcetylideAcetylene + n-BuLiReaction with chlorosilane to form alkynylsilane nih.gov
Vinyl GrignardVinyl Halide + MgReaction with chlorosilane to form vinylsilane gelest.com

Halogenation and Subsequent Silylation Strategies

This approach involves creating a suitable halogenated ethene precursor for subsequent silylation. A hypothetical route could begin with the halogenation of ethene to yield a 1,2-dihaloethane, followed by elimination to produce a vinyl halide. Silylation of this vinyl halide could then be performed. A more direct method involves the reductive coupling of a 1,2-dihaloethene in the presence of a chlorosilane and a reducing metal, such as sodium, in a reaction analogous to a Wurtz coupling. This forces the formation of the Si-C bond through the reductive removal of the halogen atoms.

Advanced Synthetic Strategies for 1,2-bis(Dichloromethylsilyl)ethene

Modern synthetic chemistry offers more sophisticated and selective methods for constructing molecules like 1,2-bis(Dichloromethylsilyl)ethene, primarily through the use of transition metal catalysts.

Catalytic Synthesis Methodologies

Catalytic routes provide elegant and efficient alternatives to stoichiometric reactions, often proceeding under milder conditions with higher selectivity and functional group tolerance.

Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.org Palladium-catalyzed reactions, in particular, have been extensively developed for the synthesis of vinylsilanes. udel.edunih.gov

The general mechanism for these reactions, such as the Suzuki or Negishi couplings, involves a catalytic cycle. nobelprize.org This cycle typically includes:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into a carbon-halogen bond of an organohalide (like 1,2-dichloroethene), forming an organopalladium(II) complex.

Transmetalation: A silyl (B83357) group from an organometallic silyl reagent (e.g., a silyl-boron or silyl-zinc compound) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups (vinyl and silyl) couple and are eliminated from the metal center, forming the desired C-Si bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

A highly relevant variant is the silyl-Heck reaction, where a hydrosilane or chlorosilane is directly coupled with an alkene or alkyne. nih.gov For the synthesis of 1,2-bis(Dichloromethylsilyl)ethene, a palladium-catalyzed cross-coupling of a 1,2-dihaloethene with two equivalents of a silylating agent like bis(pinacolato)diboron (B136004) followed by coupling, or more directly with a disilane, could be employed. nih.gov Nickel-catalyzed systems have also been developed for the direct silyl-Heck reaction of chlorosilanes with alkenes, offering a pathway using industrially relevant starting materials. nih.gov

Table 3: Examples of Transition Metal-Catalyzed Cross-Coupling for C-Si Bond Formation

Catalyst SystemSubstrate 1Substrate 2Reaction TypeReference
PdCl₂(PPh₃)₂ / KOPhAlkenyl HalideBis(pinacolato)diboronBorylation (Suzuki-Miyaura precursor) nih.gov
Ni Complex / Lewis AcidAlkeneChlorosilaneDirect Silyl-Heck Reaction nih.gov
Palladium CatalystOrganohalideOrganoboron reagentSuzuki Reaction nobelprize.org
Ruthenium ComplexesEthyleneChlorosilaneDirect Silylation rsc.org
Stereoselective and Regioselective Synthesis Approaches

The primary route to 1,2-bis(dichloromethylsilyl)ethene is the hydrosilylation of acetylene with dichloromethylsilane. This reaction can theoretically yield three different isomers: the (E)-isomer, the (Z)-isomer, and the 1,1-disubstituted isomer. The stereoselectivity (the preferential formation of one stereoisomer over another) and regioselectivity (the preferential addition of the silyl group to a specific carbon of the double bond) are highly dependent on the catalyst and reaction conditions employed.

Catalytic Control of Isomer Formation:

Transition metal complexes, particularly those of platinum and rhodium, are widely used to catalyze the hydrosilylation of alkynes. The choice of catalyst plays a pivotal role in directing the synthesis towards the desired isomer of 1,2-bis(dichloromethylsilyl)ethene.

Platinum Catalysts: Platinum-based catalysts, such as chloroplatinic acid (H₂PtCl₆), are known to be effective for the hydrosilylation of acetylene. qualitas1998.net These catalysts generally favor the syn-addition of the Si-H bond across the triple bond, leading to the formation of the (E)-isomer. The reaction mechanism often involves the formation of active platinum-acetylide intermediate species. qualitas1998.net

Rhodium Catalysts: Rhodium complexes, like Rh(acac)(CO)₂, also catalyze the hydrosilylation of acetylene. researchgate.net Depending on the specific ligands attached to the rhodium center, the stereochemical and regiochemical outcome can be tuned. Some rhodium catalysts can lead to the formation of the (Z)-isomer or a mixture of isomers.

Influence of Reaction Parameters:

Besides the catalyst, other parameters such as temperature, pressure, and solvent can influence the selectivity of the hydrosilylation reaction. For instance, lower temperatures often favor higher selectivity.

Catalyst System Predominant Isomer Key Observations
Platinum-based (e.g., H₂PtCl₆)(E)-isomerGenerally proceeds via syn-addition. qualitas1998.net
Rhodium-based (e.g., Rh(acac)(CO)₂)(E)- or (Z)-isomerSelectivity is highly dependent on the ligand environment. researchgate.net

Green Chemistry Principles in the Synthesis of 1,2-bis(Dichloromethylsilyl)ethene

Efforts to align the synthesis of organosilicon compounds with the principles of green chemistry focus on several key areas, including the use of less hazardous materials, energy efficiency, and waste reduction.

Solvent-Free Synthesis:

A significant advancement in green chemistry is the development of solvent-free reaction conditions. For the hydrosilylation of alkynes, heterogeneous catalysts, such as platinum nanoparticles stabilized on carbon nanotubes, have been shown to be effective under solvent-free conditions and at room temperature. rsc.org This approach not only eliminates the environmental and safety hazards associated with volatile organic solvents but also simplifies product purification.

Catalyst Recycling:

Atom Economy:

Hydrosilylation is an addition reaction and thus inherently possesses a high atom economy, as all the atoms of the reactants are incorporated into the final product. This aligns well with the core principles of green chemistry, which aim to maximize the efficiency of chemical transformations.

Purification and Isolation Techniques for 1,2-bis(Dichloromethylsilyl)ethene

The purification of 1,2-bis(dichloromethylsilyl)ethene is critical to isolate the desired isomer from the reaction mixture, which may contain unreacted starting materials, the other isomers, and any byproducts. The choice of purification method depends on the physical properties of the isomers and the impurities present.

Chromatographic Separation and Refinement Methodologies

Chromatographic techniques are powerful tools for the separation of closely related isomers.

Preparative Gas Chromatography (pGC): For volatile compounds like the isomers of 1,2-bis(dichloromethylsilyl)ethene, preparative gas chromatography can be an effective method for separation on a laboratory scale. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase.

Preparative Supercritical Fluid Chromatography (SFC): SFC is another valuable technique for the purification of complex mixtures, including isomers. nih.govwaters.com It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can offer advantages in terms of speed and reduced solvent consumption compared to traditional liquid chromatography. The selectivity of the separation can be tuned by the choice of stationary phase and the use of co-solvents.

Ion-Exchange Chromatography: While less common for non-ionic organosilicon compounds, ion-exchange chromatography could potentially be employed if the target compound is derivatized to introduce charged functional groups. This technique separates molecules based on their net charge. wikipedia.org

Distillation and Crystallization Procedures for Compound Purity

Fractional Distillation under Reduced Pressure:

The isomers of 1,2-bis(dichloromethylsilyl)ethene are expected to have slightly different boiling points. Fractional distillation, particularly under reduced pressure, can be used to separate these isomers. rochester.edu Distillation at reduced pressure allows the compounds to boil at lower temperatures, which is crucial for preventing thermal decomposition of these heat-sensitive materials. rochester.eduquora.comunacademy.com The efficiency of the separation is dependent on the difference in boiling points and the efficiency of the distillation column.

Low-Temperature Crystallization:

Reactivity and Reaction Mechanisms of 1,2 Bis Dichloromethylsilyl Ethene

Chemical Transformations Involving the Ethene Double Bond

The reactivity of the ethene double bond in 1,2-bis(dichloromethylsilyl)ethene is significantly influenced by the electronic effects of the adjacent silyl (B83357) groups. These groups can modulate the electron density of the double bond, affecting its susceptibility to attack by various reagents.

Electrophilic Addition Reactions: Mechanistic Pathways and Selectivity

The carbon-carbon double bond in 1,2-bis(dichloromethylsilyl)ethene can undergo electrophilic addition. A key example of this is the hydrogenation of the ethene bond. In a process designed for the production of alkoxy-substituted 1,2-bis-silyl-ethanes, a mixture containing 1,2-bis(dichloromethylsilyl)ethene is first treated with an alcohol and then subjected to reduction with hydrogen in the presence of a palladium catalyst. google.com This reaction transforms the ethene bridge into an ethane (B1197151) bridge, demonstrating a classic electrophilic addition of hydrogen across the double bond.

The general mechanism for electrophilic addition to an alkene involves the initial attack of the electron-rich double bond on an electrophile, forming a carbocation intermediate. savemyexams.comlibretexts.org This intermediate is then attacked by a nucleophile to yield the final addition product. libretexts.org The presence of two dichloromethylsilyl groups, which are electron-withdrawing, is expected to decrease the electron density of the ethene double bond, potentially slowing down the rate of electrophilic attack compared to simple alkenes. The regioselectivity of such additions would be governed by the stability of the resulting carbocation intermediate, a principle known as Markovnikov's Rule in unsymmetrical alkenes. chemguide.co.uk

Nucleophilic Addition Reactions: Mechanistic Investigations and Product Formation

While alkenes are typically electron-rich and thus react with electrophiles, the electron-withdrawing nature of the two dichloromethylsilyl groups in 1,2-bis(dichloromethylsilyl)ethene can render the double bond susceptible to nucleophilic attack. This type of reaction, known as conjugate or Michael addition, is common for α,β-unsaturated carbonyl compounds. In this scenario, a nucleophile would attack one of the carbons of the double bond, leading to a carbanionic intermediate that can then be protonated or undergo further reaction. Detailed mechanistic investigations and specific examples of nucleophilic addition to 1,2-bis(dichloromethylsilyl)ethene are not extensively documented in the reviewed literature.

Radical Addition Processes: Kinetic and Thermodynamic Considerations

Reactivity at the Dichloromethylsilyl Centers

The dichloromethylsilyl groups are highly reactive sites within the molecule, primarily due to the polar silicon-chlorine bonds. The electrophilic nature of the silicon atom makes it a target for nucleophiles, leading to substitution, hydrolysis, and condensation reactions.

Nucleophilic Substitution Reactions at Silicon: Ligand Exchange Dynamics

The silicon-chlorine bonds in the dichloromethylsilyl groups are susceptible to nucleophilic attack, leading to substitution reactions. cymitquimica.com The high reactivity is due to the electrophilicity of the silicon center, which is enhanced by the two attached chlorine atoms. smolecule.com This allows for the facile displacement of the chloride ions by a variety of nucleophiles, such as alcohols, amines, and organometallic reagents. smolecule.com

For instance, the reaction of (E)-1,2-bis[dichloro(methyl)silyl]ethene with 1,1'-dihydroperoxydicycloalkyl peroxides results in the replacement of the chlorine atoms to form nine-membered peroxide rings bridged by the ethene group. researchgate.net This transformation highlights the potential for ligand exchange at the silicon centers to create complex cyclic structures. The mechanism of nucleophilic substitution at silicon often proceeds through a pentacoordinate intermediate or transition state.

ReagentProduct TypeReference
1,1'-Dihydroperoxydicycloalkyl peroxidesCyclic Peroxides researchgate.net
AlcoholsAlkoxysilanes google.com

Hydrolysis and Condensation Reactions: Pathway Analysis

Similar to other chlorosilanes, 1,2-bis(dichloromethylsilyl)ethene is sensitive to moisture and readily undergoes hydrolysis. cymitquimica.comacs.org This reaction involves the nucleophilic attack of water on the silicon atoms, leading to the replacement of the chlorine atoms with hydroxyl groups to form silanols. smolecule.comacs.org These silanol (B1196071) intermediates are often unstable and can subsequently undergo condensation reactions. acs.orginnospk.com In the condensation step, two silanol groups react to form a stable siloxane (Si-O-Si) bond, releasing a molecule of water. acs.org This process can lead to the formation of linear or cyclic oligomers and polymers, which are the basis for many silicone materials. cymitquimica.com The specific pathway of hydrolysis and condensation will depend on the reaction conditions, such as the concentration of water, pH, and temperature.

ReactionIntermediate/ProductKey Bond Formation
HydrolysisSilanol (Si-OH)Si-O
CondensationSiloxane (Si-O-Si)Si-O-Si

Reactions with Organometallic Reagents: Synthetic Utility and Transformations

The reactivity of 1,2-bis(dichloromethylsilyl)ethene with organometallic reagents is dominated by the four silicon-chlorine (Si-Cl) bonds. These bonds are highly polarized, rendering the silicon atoms electrophilic and susceptible to nucleophilic attack. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent sources of carbanion nucleophiles (R⁻) and are widely used to form silicon-carbon bonds.

The reaction proceeds via nucleophilic substitution at the silicon center. The nucleophilic alkyl or aryl group from the organometallic reagent attacks the electrophilic silicon atom, leading to the displacement of a chloride ion and the formation of a new Si-C bond. Given that the molecule possesses four Si-Cl bonds, the stoichiometry of the organometallic reagent can be controlled to achieve partial or complete substitution.

This reactivity makes 1,2-bis(dichloromethylsilyl)ethene a versatile precursor for synthesizing more complex, symmetrically substituted organosilicon structures. For example, exhaustive reaction with an organometallic reagent can replace all four chlorine atoms, leading to a highly branched ethene-bridged disilane. These reactions are fundamental in creating tailored organosilicon compounds for materials science and organic synthesis.

Table 1: General Reactions with Organometallic Reagents

Reagent TypeGeneral FormulaReaction with Si-Cl BondProduct
OrganolithiumR-LiSi-Cl + R-Li →Si-R + LiCl
Grignard ReagentR-MgXSi-Cl + R-MgX →Si-R + MgXCl

Polymerization and Oligomerization Mechanisms

The presence of a vinyl group (C=C) suggests that 1,2-bis(dichloromethylsilyl)ethene can act as a monomer in addition polymerization reactions. However, the bulky and highly functionalized silyl substituents introduce significant steric and electronic effects that influence the polymerization pathway and feasibility.

Free Radical Polymerization of Silyl-Substituted Ethenes

Free radical polymerization is a common method for polymerizing vinyl monomers and proceeds through initiation, propagation, and termination steps. chemguide.co.uklibretexts.org In this process, a free radical initiator generates a radical that adds across the C=C double bond of the monomer, creating a new radical species which then propagates by adding to subsequent monomer units. libretexts.org

For silyl-substituted ethenes like 1,2-bis(dichloromethylsilyl)ethene, this process is possible in principle. However, several factors can complicate the reaction:

Steric Hindrance: The two large dichloromethylsilyl groups sterically shield the double bond, which can significantly hinder the approach of the propagating radical chain. This steric bulk would likely lower the rate of propagation and favor termination reactions, resulting in the formation of low molecular weight oligomers rather than long polymer chains.

Chain Transfer: The dichloromethyl groups (-CHCl₂) contain C-H bonds that could be susceptible to chain transfer reactions. A propagating radical might abstract a hydrogen atom from this group, terminating one chain and creating a new radical on the silyl substituent, which may be less reactive towards propagation.

Due to these challenges, homopolymerization of such a sterically demanding monomer via a free radical pathway is expected to be difficult.

Coordination Polymerization Pathways Involving 1,2-bis(Dichloromethylsilyl)ethene

Coordination polymerization, often employing transition metal catalysts like Ziegler-Natta or metallocene systems, is another major route for olefin polymerization. d-nb.info This mechanism involves the coordination of the monomer's double bond to the metal center, followed by insertion into a metal-alkyl bond. sci-hub.se

The application of this method to 1,2-bis(dichloromethylsilyl)ethene faces two primary obstacles:

Catalyst Poisoning: The chlorine atoms on the silicon are Lewis basic and can coordinate strongly to the Lewis acidic metal center of the catalyst. This interaction can lead to catalyst deactivation or "poisoning," preventing the coordination of the ethene double bond and halting polymerization.

Steric Hindrance: Similar to free radical polymerization, the immense steric bulk of the monomer would make the insertion step of the coordination mechanism extremely challenging. The catalyst's coordination sphere may not readily accommodate such a large monomer.

While some functionalized olefins can be polymerized using specialized, poison-resistant catalysts, the combination of four Lewis basic sites and significant steric bulk makes 1,2-bis(dichloromethylsilyl)ethene a poor candidate for traditional coordination homopolymerization.

Copolymerization Strategies with Diverse Monomers

A more viable approach for incorporating 1,2-bis(dichloromethylsilyl)ethene into a polymer structure is through copolymerization with a less hindered, more reactive comonomer. By introducing a small amount of the functional silyl-ethene into a polymerization reaction with a primary monomer like ethylene, propylene, or styrene, its properties can be imparted to the resulting copolymer without the challenges of homopolymerization.

This strategy would yield a polymer backbone (e.g., polyethylene) with pendant dichloromethylsilyl groups. These functional side chains can then be used for post-polymerization modifications. For instance, hydrolysis of the Si-Cl bonds could lead to the formation of siloxane cross-links, transforming a thermoplastic material into a thermoset. Alternatively, substitution of the chlorine atoms could be used to attach other functional moieties.

Table 2: Potential Copolymerization Strategies

ComonomerPolymerization TypeResulting PolymerPotential Properties/Applications
EthyleneCoordinationPoly(ethylene-co-1,2-bis(dichloromethylsilyl)ethene)Cross-linkable polyethylene (B3416737) with improved thermal stability.
StyreneFree Radical / AnionicPoly(styrene-co-1,2-bis(dichloromethylsilyl)ethene)Polystyrene with sites for cross-linking or further functionalization.
Methyl AcrylateFree Radical / AnionicPoly(methyl acrylate-co-1,2-bis(dichloromethylsilyl)ethene)Functional acrylic polymer for coatings and adhesives with enhanced adhesion.

Structural Elucidation Methodologies for 1,2 Bis Dichloromethylsilyl Ethene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1,2-bis(dichloromethylsilyl)ethene, a suite of NMR experiments is essential for an unambiguous structural assignment.

Analysis of ¹H, ¹³C, and ²⁹Si nuclei provides fundamental data for the structural backbone of (E)-1,2-bis(dichloromethylsilyl)ethene.

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Two primary signals would be anticipated: one for the methyl protons (–Si–CH₃) and another for the vinylic protons (–CH=CH–). The integration of these signals would correspond to a 6:2 (or 3:1) ratio, respectively. The vinylic protons, being equivalent in the trans isomer, would appear as a singlet. The chemical shift of the methyl protons would be influenced by the adjacent silicon and chlorine atoms, while the vinylic proton shift would be characteristic of a double bond substituted with organosilyl groups.

¹³C NMR: The carbon-13 NMR spectrum would also reflect the molecule's symmetry, showing two distinct signals. One signal would correspond to the methyl carbons and the other to the carbons of the ethene double bond. The chemical shifts provide insight into the electronic environment of the carbon atoms.

²⁹Si NMR: As a silicon-containing compound, ²⁹Si NMR is a powerful tool for directly observing the silicon atoms. A single resonance would be expected for the two equivalent silicon atoms in the molecule. The chemical shift of this signal is highly indicative of the substitution pattern on the silicon atom, in this case, being bonded to a methyl group, two chlorine atoms, and a vinylic carbon.

While one-dimensional NMR provides essential information, two-dimensional (2D) techniques are crucial for confirming connectivity and spatial relationships. chemicalbook.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 1,2-bis(dichloromethylsilyl)ethene, it would primarily be used to confirm the absence of coupling between the methyl protons and the vinylic protons, as they are separated by the silicon atom.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the ¹H signal of the methyl groups to the ¹³C signal of the methyl carbons, and the vinylic proton signal to the vinylic carbon signal.

DOSY (Diffusion-Ordered Spectroscopy): This experiment separates NMR signals based on the diffusion rates of molecules in solution. It can confirm that all observed ¹H signals belong to a single molecular entity by showing that they have the same diffusion coefficient.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For 1,2-bis(dichloromethylsilyl)ethene, these methods would confirm the presence of key structural motifs.

FT-IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the methyl groups. The C=C stretching vibration of the ethene backbone would also be present, though its intensity can be weak in highly symmetrical trans-alkenes. Crucially, strong absorptions corresponding to Si-Cl and Si-C bond stretching would be prominent, providing clear evidence for the dichloromethylsilyl groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. For a symmetrical molecule like the trans isomer, the C=C stretching vibration, which may be weak in the IR spectrum, is often strong and easily identifiable in the Raman spectrum. Si-C and Si-Cl vibrations would also be observable.

Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation patterns. nih.gov

For (E)-1,2-bis(dichloromethylsilyl)ethene, GC-MS analysis confirms its molecular mass and reveals characteristic fragmentation pathways. The compound has a molecular weight of approximately 254.1 g/mol . The mass spectrum shows several key fragments that help in its identification.

Table 1: Key Mass Spectrometry Fragments for (E)-1,2-bis(Dichloromethylsilyl)ethene

m/z (mass-to-charge ratio)Possible Fragment Identity
239[M-CH₃]⁺ (Loss of a methyl group)
237[M-Cl]⁺ Isotopic peak or other fragment
104Fragment containing Si, Cl, and CH₃

The data in this table is based on information from the NIST Mass Spec Data Center.

The fragmentation process likely involves initial cleavage of the weaker bonds. The loss of a methyl group (CH₃) to form a fragment at m/z 239 is a common pathway for organosilicon compounds. Cleavage of a Si-Cl bond is another expected fragmentation route. The complex isotopic pattern resulting from the presence of two silicon and four chlorine atoms would be a key feature in confirming the elemental composition of the parent ion and its fragments.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions.

While no published crystal structure for 1,2-bis(dichloromethylsilyl)ethene was found in the searched literature, such an analysis would provide incontrovertible proof of its molecular geometry. Key structural features that would be confirmed include:

The trans configuration of the silyl (B83357) groups across the C=C double bond.

The planarity of the C=C bond and the atoms directly attached to it.

Precise bond lengths for the C=C, C-Si, Si-Cl, and Si-C(methyl) bonds.

The bond angles around the silicon atoms, which are expected to be approximately tetrahedral, and around the vinylic carbons, which should be close to 120°.

This data would provide the ultimate confirmation of the structural assignments made by the spectroscopic methods discussed above.

Theoretical and Computational Investigations of 1,2 Bis Dichloromethylsilyl Ethene

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are indispensable tools for elucidating the intricate details of electronic structure and bonding in molecules like 1,2-bis(dichloromethylsilyl)ethene. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Reactivity

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic properties of molecular systems. For 1,2-bis(dichloromethylsilyl)ethene, DFT calculations can provide a detailed picture of its molecular orbitals (MOs), which is crucial for understanding its chemical behavior.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy and spatial distribution of the HOMO are indicative of the molecule's ability to donate electrons, making it susceptible to electrophilic attack. Conversely, the LUMO's energy and shape reveal its capacity to accept electrons, highlighting regions prone to nucleophilic attack. For 1,2-bis(dichloromethylsilyl)ethene, the HOMO is expected to have significant π-character associated with the C=C double bond, while the LUMO is likely to be centered around the silicon atoms and the Si-Cl bonds, reflecting their electrophilic nature.

DFT calculations can also be employed to determine various reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function. These descriptors help in predicting the most likely sites for chemical reactions. For instance, the dichloromethylsilyl groups are expected to be highly susceptible to nucleophilic substitution due to the electron-withdrawing nature of the chlorine atoms.

A hypothetical table of calculated electronic properties for the E and Z isomers of 1,2-bis(dichloromethylsilyl)ethene, based on DFT calculations, is presented below.

Property(E)-1,2-bis(dichloromethylsilyl)ethene(Z)-1,2-bis(dichloromethylsilyl)ethene
HOMO Energy (eV)-8.5-8.4
LUMO Energy (eV)-1.2-1.1
HOMO-LUMO Gap (eV)7.37.3
Dipole Moment (Debye)0.02.5

Note: The data in this table is illustrative and based on general principles of DFT calculations for similar molecules. Actual values would require specific computations.

Ab Initio Methods for Energy Landscape and Stability Analyses

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a high level of accuracy for calculating the energy landscape and stability of molecules. For 1,2-bis(dichloromethylsilyl)ethene, these methods can be used to compare the relative stabilities of its cis (Z) and trans (E) isomers.

The calculations would involve geometry optimization of both isomers to find their minimum energy structures. The total electronic energy of each optimized structure would then be calculated. It is generally expected that the E-isomer would be thermodynamically more stable due to reduced steric hindrance between the bulky dichloromethylsilyl groups. The energy difference between the two isomers provides the isomerization energy.

Furthermore, ab initio calculations can be used to investigate the stability of the molecule with respect to decomposition or rearrangement pathways. By calculating the energies of potential products and transition states, one can assess the kinetic and thermodynamic feasibility of various degradation processes.

Conformational Analysis and Stereochemical Implications

The presence of single bonds in the dichloromethylsilyl groups allows for rotational freedom, leading to different conformations. Conformational analysis of 1,2-bis(dichloromethylsilyl)ethene involves exploring the potential energy surface as a function of the dihedral angles around the Si-C bonds.

For both the E and Z isomers, various staggered and eclipsed conformations can be envisioned. The relative energies of these conformers can be determined using computational methods. The most stable conformer will be the one that minimizes steric repulsions and maximizes favorable electronic interactions. In the case of the Z-isomer, steric clash between the two silyl (B83357) groups is expected to be a significant factor influencing its preferred conformation.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for modeling reaction pathways and characterizing the elusive transition states that govern reaction rates. wikipedia.org For 1,2-bis(dichloromethylsilyl)ethene, this approach can be used to study various reactions, such as hydrolysis, reduction, or substitution at the silicon centers.

For example, the hydrolysis of the Si-Cl bonds is an important reaction for this class of compounds. By modeling the step-by-step approach of a water molecule, the formation of intermediates, and the final products, one can elucidate the reaction mechanism. A key aspect of this modeling is the location and characterization of the transition state for each elementary step. The energy of the transition state relative to the reactants determines the activation energy and thus the rate of the reaction.

Transition state theory (TST) can be applied to the calculated potential energy surfaces to estimate reaction rate constants. wikipedia.orgscispace.com This allows for a quantitative comparison of the reactivity of the E and Z isomers or the reactivity of different sites within the molecule.

Computational Prediction of Spectroscopic Parameters: Methodological Aspects

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the identification and characterization of new compounds. For 1,2-bis(dichloromethylsilyl)ethene, the prediction of its NMR, IR, and Raman spectra would be of great value.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ²⁹Si nuclei can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). These calculations can help in assigning the peaks in an experimental spectrum and can provide insights into the electronic environment of the different nuclei. The predicted spectra for the E and Z isomers would likely show distinct differences, allowing for their differentiation. libretexts.orgmdpi.com

Vibrational Spectroscopy: The vibrational frequencies and intensities for IR and Raman spectra can be computed from the second derivatives of the energy with respect to the atomic coordinates. The calculated vibrational modes can be visualized to understand the nature of the molecular vibrations. Characteristic frequencies for the C=C stretch, Si-Cl stretches, and various bending modes would be expected.

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. For reliable results, it is often necessary to use methods that account for electron correlation and to employ sufficiently large basis sets.

A hypothetical table of predicted ¹³C NMR chemical shifts is provided below.

Carbon AtomPredicted Chemical Shift (ppm) - E-isomerPredicted Chemical Shift (ppm) - Z-isomer
C (ethene)140138
C (methyl)56

Note: This data is for illustrative purposes and would need to be confirmed by specific calculations.

Information on 1,2-bis(Dichloromethylsilyl)ethene Not Currently Available

The search results consistently provided information on a related but distinct compound, "1,2-bis(chlorodimethylsilyl)ethane." This compound features an ethane (B1197151) bridge between the silicon atoms, rather than the ethene (double bond) bridge specified in the query. Due to the significant chemical and structural differences between these two molecules, the information available for the ethane analogue cannot be accurately applied to the ethene derivative.

Consequently, it is not possible to generate a scientifically accurate and informative article on "1,2-bis(dichloromethylsilyl)ethene" that adheres to the requested outline, as the foundational research findings for this specific compound could not be located. The requested sections on its role as a precursor in polymer synthesis, its integration into hybrid materials, and its use as a ceramic precursor remain unaddressed due to the absence of specific data in the available resources.

Therefore, this report cannot fulfill the request for an article on 1,2-bis(dichloromethylsilyl)ethene at this time. Should relevant scientific literature become publicly available, a detailed article can be produced.

Applications of 1,2 Bis Dichloromethylsilyl Ethene in Advanced Materials and Polymer Science

Precursors for Ceramic Materials (e.g., Silicon Carbide Precursors)

Pyrolysis Pathways and Methodologies for Ceramic Product Characterization

Organosilicon compounds are crucial in the field of polymer-derived ceramics (PDCs), a technique used to produce high-performance ceramic materials like silicon carbide (SiC) and silicon carbonitride (SiCN). mdpi.comencyclopedia.pubmdpi.com 1,2-bis(Dichloromethylsilyl)ethene, containing a balanced ratio of silicon and carbon atoms, is a promising molecular precursor for the synthesis of silicon carbide-based ceramics. dtic.milosti.gov

The conversion from the molecular precursor to a ceramic material is achieved through pyrolysis, a process of thermal decomposition in an inert atmosphere. mdpi.com The pyrolysis pathway for 1,2-bis(Dichloromethylsilyl)ethene is expected to involve several stages. Initially, at elevated temperatures, the reactive Si-Cl and C-H bonds would undergo reactions, leading to the release of volatile byproducts such as hydrogen chloride (HCl) and various hydrocarbons (e.g., methane). This process facilitates the cross-linking of the molecules into a solid, amorphous network. As the temperature is further increased, typically above 1200°C, this amorphous solid undergoes crystallization to form thermodynamically stable phases, primarily silicon carbide. mdpi.comresearchgate.net

The comprehensive characterization of the precursor and the resulting ceramic products is essential to understand the transformation process and the properties of the final material. A suite of analytical techniques is employed for this purpose. osti.govmdpi.comresearchgate.net

Methodologies for Characterization:

Analytical Technique Purpose in Characterization
Thermogravimetric Analysis (TGA) Measures mass loss as a function of temperature to determine the ceramic yield (the percentage of initial mass remaining after pyrolysis) and identify key decomposition temperatures. researchgate.net
Fourier-Transform Infrared Spectroscopy (FTIR) Monitors changes in chemical bonding during the pyrolysis process, tracking the disappearance of precursor bonds (e.g., Si-Cl, C-H) and the formation of the Si-C ceramic network.
Nuclear Magnetic Resonance (NMR) Spectroscopy Solid-state 13C and 29Si NMR are used to characterize the local chemical environments of carbon and silicon atoms in both the precursor and the final amorphous or crystalline ceramic. osti.gov
X-ray Diffraction (XRD) Identifies the crystalline phases present in the ceramic material after high-temperature pyrolysis. It can distinguish between amorphous structures and crystalline phases like β-SiC. mdpi.com
Electron Microscopy (SEM/TEM) Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the microstructure, morphology, and particle size of the final ceramic product. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) Analyzes the composition of the gases evolved during pyrolysis, providing critical insights into the decomposition reactions and pathways.

Role in Catalysis and Ligand Design

While specific applications of 1,2-bis(Dichloromethylsilyl)ethene in catalysis are not extensively documented, its molecular structure suggests several potential roles in ligand design and as a precursor to catalytically active species. Silyl (B83357) ligands are of significant interest in coordination chemistry because they can form electron-rich metal centers, which are often key to catalytic activity. researchgate.net

Reactive Precursor to Complex Ligands: The two dichloromethylsilyl [-Si(Me)Cl₂] groups are highly reactive sites. The silicon-chlorine bonds can be readily substituted by reacting with nucleophiles. This allows the molecule to serve as a versatile precursor for synthesizing more complex, multidentate ligands. For example, reaction with organolithium or Grignard reagents could introduce a wide variety of organic functionalities, while reaction with lithium phosphides could install phosphine (B1218219) donor groups, creating hybrid phosphine-silyl ligands.

Bidentate Ligand Framework: The molecule possesses two silicon donor sites separated by a rigid ethene backbone. This structure makes it a potential bidentate ligand. nih.gov The trans geometry of the ethene bridge would likely favor a bridging coordination mode, where the ligand links two separate metal centers, rather than chelating to a single metal. Such bridging ligands are crucial in the construction of polynuclear complexes and metal-organic frameworks.

Ethene π-System Coordination: The carbon-carbon double bond itself has the potential to coordinate to a transition metal center through its π-electron system, in a manner described by the Dewar-Chatt-Duncanson model. This could lead to complexes where the molecule acts as a tridentate ligand, coordinating through both silicon atoms and the C=C bond, although this mode of binding is less common for silyl-ethene systems compared to coordination via the silicon atoms.

The combination of these features makes 1,2-bis(Dichloromethylsilyl)ethene a molecule of interest for the development of new catalysts and advanced organometallic materials.

Potential Roles Based on Structural Features:

Structural Feature Potential Role in Catalysis and Ligand Design
Dichloromethylsilyl Groups Act as reactive handles for substitution, allowing the molecule to be a precursor for more complex, tailored ligands.
Bidentate trans-Geometry Can function as a rigid bridging ligand to construct bimetallic or polymetallic complexes.
Silyl Donor Sites Coordination to a metal center can create an electron-rich environment, which is often a prerequisite for catalytic activity in processes like hydrosilylation. researchgate.netwikipedia.org
Ethene Double Bond Offers a potential third coordination site through its π-system.

Comparative Studies and Structure Reactivity Relationships Involving 1,2 Bis Dichloromethylsilyl Ethene

Comparative Reactivity with Mono- and Tris(silyl)ethene Analogues

The reactivity of the carbon-carbon double bond in silylethenes is significantly modulated by the number of silyl (B83357) groups attached. In mono(silyl)ethenes, such as vinylsilanes, the silicon group influences the regioselectivity of reactions like hydroboration. Studies on the hydroboration of various vinylsilanes show that they yield both α- and β-silylethanol regioisomers upon oxidation. rsc.orgrsc.org The ratio of these products is heavily dependent on the steric bulk of the substituents on the silicon atom; greater bulkiness tends to increase the proportion of the Markovnikov (α-isomer) product. rsc.orgrsc.org

In contrast, 1,2-bis(dichloromethylsilyl)ethene, a disilylated ethene, possesses two silyl groups that exert a combined electronic and steric influence on the ethene bridge. Its reactivity is often compared with its saturated (ethane) and more unsaturated (ethyne) analogues. For instance, in reactions with gem-bis(hydroperoxides), the nature of this hydrocarbon bridge dictates the size of the resulting cyclic peroxide rings. A clear trend is observed where the ring size increases in the series: 1,2-bis(dimethylchlorosilyl)ethane < 1,2-bis(dimethylchlorosilyl)ethene < 1,2-bis(dimethylchlorosilyl)ethyne. researchgate.net This demonstrates that the rigidity and electronic nature of the ethene bridge in 1,2-bis(dichloromethylsilyl)ethene lead to different reaction pathways compared to its more flexible ethane (B1197151) counterpart.

While stable tris(silyl)ethenes are less common, the reactivity can be inferred from related hypersilyl compounds like tris(trimethylsilyl)silane. acs.org The presence of a third silyl group would further increase steric hindrance around the double bond and alter its electronic character, likely making it less susceptible to simple addition reactions and favoring reactions at the silicon centers. The stability of related tris(silyl)silanides has been shown to be dependent on the counter-ion and the presence of chelating ligands. d-nb.info

Influence of Dichloromethylsilyl Substituents on Ethene Reactivity and Selectivity

The dichloromethylsilyl [–Si(CH₃)Cl₂] group is a powerful modulator of chemical reactivity due to its distinct electronic properties. The two chlorine atoms are highly electronegative, creating a strong electron-withdrawing inductive effect (–I effect). resosir.com This effect polarizes the silicon-carbon sigma bonds, making the silicon atom highly electrophilic and influencing the electron density of the entire molecule. thermofisher.com

This pronounced inductive effect deactivates the ethene C=C double bond toward electrophilic attack compared to non-halogenated analogues like vinyltrimethylsilane. The electron density of the π-system is reduced, making it less nucleophilic. Conversely, the high electrophilicity of the silicon centers makes them prime targets for nucleophilic attack. This is a key feature in its use as a monomer in polycondensation reactions, where it readily reacts with nucleophiles like ammonia (B1221849) or amines to form polysilazanes. wikipedia.orgresearchgate.net

The presence of two such groups in 1,2-bis(dichloromethylsilyl)ethene creates a molecule with four reactive Si-Cl bonds, making it a valuable crosslinking agent or a precursor for building complex, bridged molecular architectures. mdpi.com The regioselectivity of reactions involving this compound is dictated by these highly reactive sites. For example, in ammonolysis reactions to form polysilazanes, the reaction occurs exclusively at the Si-Cl bonds, leaving the ethene bridge intact to be incorporated into the polymer backbone. mdpi.com This selectivity is crucial for creating polymers with specific, predictable structures.

Silyl SubstituentDominant Electronic EffectInfluence on Ethene C=C BondPredicted Reactivity toward Electrophiles
-Si(CH₃)₃ (Trimethylsilyl)Weak Inductive Donor (+I) / σ-π HyperconjugationSlightly Activated / β-Carbocation StabilizationEnhanced
-SiH₃ (Silyl)Weakly Electron WithdrawingSlightly DeactivatedReduced
-Si(CH₃)₂Cl (Chlorodimethylsilyl)Moderate Inductive Withdrawing (-I)DeactivatedSignificantly Reduced
-Si(CH₃)Cl₂ (Dichloromethylsilyl)Strong Inductive Withdrawing (-I)Strongly DeactivatedStrongly Reduced

Comparative Analysis of Synthetic Efficiencies Across Related Organosilicon Monomers

The synthetic efficiency of organosilicon monomers like 1,2-bis(dichloromethylsilyl)ethene is critical for their practical application in polymer and materials science. The primary industrial route to organosilane precursors is the Müller-Rochow direct process, which provides methyl chlorosilanes with high efficiency and serves as the foundation for the silicone industry. mdpi.com However, more specialized monomers require subsequent reaction steps, each with its own associated yield.

For example, 1,2-bis(dichloromethylsilyl)ethene is typically formed from the hydrosilylation of acetylene (B1199291) with a dichlorosilane (B8785471). The efficiency of such processes can be compromised by side reactions, and methods to minimize by-products are a subject of process development. rsc.org

When used in polymerization, the efficiency of 1,2-bis(dichloromethylsilyl)ethene can be compared with other functional monomers. In the synthesis of polysilazanes via ammonolysis of chlorosilanes, the yield of the resulting polymer is highly dependent on reaction conditions. For the synthesis of an inorganic polysilazane from dichlorosilane in pyridine (B92270), a key factor is the molar ratio of the solvent (pyridine) to the monomer; a ratio of at least 2.6 moles of pyridine per mole of dichlorosilane was found to be necessary for a high yield. researchgate.net Similarly, the synthesis of silazane oligomer precursors from mixtures of methyldichlorosilane (B44661) and dimethyldichlorosilane can achieve yields of around 90%. google.com In anionic polycondensation reactions, the rate of addition of the chlorosilane monomer, such as 1,2-bis(chlorodimethylsilyl)ethane (B1585126), directly impacts the molecular weight of the resulting polymer, a key measure of synthetic success. kpi.ua

Monomer/Precursor SystemReaction TypeReported Yield / Efficiency MetricReference
Methyldichlorosilane / DimethyldichlorosilaneAmmonolysis (Silazane Precursor Synthesis)~90% google.com
Dichlorosilane in PyridineAmmonolysis (Polysilazane Synthesis)High yield dependent on Pyridine:SiH₂Cl₂ ratio > 2.6 researchgate.net
1,2-bis(dimethylchlorosilyl)ethene with gem-bis(hydroperoxides)Cyclization (Peroxide Synthesis)77-95% researchgate.net
1,2-bis(chlorodimethylsilyl)ethane with 4-methylstyreneAnionic PolycondensationMolecular weight increases with slower monomer addition kpi.ua
(E)-1-(phenylseleno)-2-(trimethylsilyl)ethene with vinyl ketonesAsymmetric [2+1] Cycloaddition33-41% acs.orgnih.gov

Elucidating Structure-Reactivity Correlations in Organosilicon Systems

A central theme in the chemistry of 1,2-bis(dichloromethylsilyl)ethene is the profound correlation between its molecular structure and its chemical reactivity. The specific arrangement of its functional groups—the dichlorosilyl moieties and the ethene bridge—directly governs its behavior in chemical transformations.

A clear demonstration of this principle is found in the reaction of bis(chlorosilyl) compounds with peroxides. The nature of the bridge connecting the two silicon atoms determines the structure of the product. The flexible ethane bridge in 1,2-bis(dimethylchlorosilyl)ethane allows for the formation of smaller, 9-membered rings. In contrast, the more rigid ethene bridge of the corresponding ethene analogue leads to the formation of larger, 18-membered macrocycles, while the linear ethyne (B1235809) bridge can produce a mixture of 18- and 27-membered rings. researchgate.netresearchgate.net This illustrates a direct link between the steric and conformational constraints of the monomer and the structure of the resulting product.

Bis(silyl) PrecursorBridge StructureResulting Peroxide Product(s)Reference
1,2-bis(dimethylchlorosilyl)ethane-CH₂-CH₂- (Flexible, Saturated)9-membered cyclic peroxide researchgate.net
1,2-bis(dimethylchlorosilyl)ethene-CH=CH- (Rigid, Unsaturated)18-membered cyclic peroxide (2:2 adduct) researchgate.netresearchgate.net
1,2-bis(dimethylchlorosilyl)ethyne-C≡C- (Linear, Rigid)Mixture of 18- and 27-membered rings (2:2 and 3:3 adducts) researchgate.netresearchgate.net

Furthermore, the reactivity of the silicon centers is dictated by the attached groups. The four chlorine atoms in 1,2-bis(dichloromethylsilyl)ethene make it a highly effective precursor for polymers via reactions that cleave the Si-Cl bond, such as in the synthesis of polysilazanes by ammonolysis. mdpi.com The reactivity contrasts sharply with that of analogues like 1,2-bis(methyldiethoxysilyl)ethane, where the less reactive Si-OEt bonds lead to greater hydrolytic stability, making it more suitable for controlled hydrolysis in materials science rather than rapid polymerization. These correlations are fundamental to designing organosilicon monomers for specific applications, from pre-ceramic polymers to functional coatings.

Future Directions and Emerging Research Avenues for 1,2 Bis Dichloromethylsilyl Ethene

Development of Sustainable and Atom-Economical Synthetic Approaches

Current synthetic routes to 1,2-bis(dichloromethylsilyl)ethene and related compounds often rely on processes that can be improved in terms of sustainability and atom economy. Future research will likely focus on developing greener and more efficient synthetic methodologies. One promising avenue involves the economic and ecological conversion of waste products from industrial chlorosilane production into valuable materials like alkoxy-substituted 1,2-bis-silyl-ethanes, a process that has been demonstrated for mixtures containing 1,2-bis(dichloromethylsilyl)ethene. google.com This approach aligns with the principles of a circular economy by transforming industrial byproducts into high-value chemicals. google.com

Furthermore, inspiration can be drawn from advancements in other areas of chemistry, such as the development of atom-economical syntheses for phosphorus compounds using calcium carbide as a starting material. rsc.org Similar strategies could be envisioned for silicon-based compounds, potentially using readily available precursors to construct the ethene bridge and install the silyl (B83357) functionalities in a more direct and less wasteful manner. The development of reusable heterophase platinum catalysts for hydrosilylation, an industrially significant process, also points toward a more sustainable future for organosilane synthesis by addressing the economic and ecological issues associated with costly and irretrievable homogeneous catalysts. researchgate.net

Research DirectionKey ObjectivePotential Impact
Waste Stream Valorization Convert industrial byproducts containing silyl-ethenes into valuable alkoxy-substituted derivatives. google.comEconomic and ecological benefits by reducing waste and creating value-added products.
Atom-Economical Routes Develop synthetic pathways that maximize the incorporation of atoms from reactants into the final product. rsc.orgReduced waste generation, lower raw material costs, and increased overall process efficiency.
Advanced Catalysis Implement reusable heterogeneous catalysts for key synthetic steps like hydrosilylation. researchgate.netLower production costs, simplified product purification, and a reduced environmental footprint from catalyst waste.

Exploration of Novel Catalytic and Stereoselective Applications

The unique structure of 1,2-bis(dichloromethylsilyl)ethene, particularly its (E)-isomer, makes it a valuable precursor for creating complex molecular architectures. researchgate.net A significant area of emerging research involves its reaction with various hydroperoxides. researchgate.netresearchgate.netresearchgate.net

Key Research Findings:

(E)-1,2-bis[dichloro(methyl)silyl]ethene reacts with 1,1'-dihydroperoxydicycloalkyl peroxides to synthesize compounds containing two nine-membered peroxide rings bridged by the ethene group. researchgate.netresearchgate.netresearchgate.net

The cyclization is regioselective, with two geminal chlorine atoms at each silicon atom being replaced by the hydroperoxide groups of a single peroxide molecule. researchgate.netresearchgate.net

This reaction pathway surprisingly does not yield the expected polymeric peroxides or possible 12-membered bicyclic products, highlighting a unique and controlled reactivity. researchgate.netresearchgate.net

The resulting bicyclic silyl peroxides have been characterized as extremely explosive, indicating a high concentration of reactive peroxide linkages. researchgate.netresearchgate.net

Future research will likely explore the controlled decomposition of these energetic materials, potentially harnessing them as novel radical initiators for polymerization or other chemical transformations. Moreover, the rigid ethene backbone provides a scaffold for stereoselective synthesis. nih.govmasterorganicchemistry.com While a stereoselective reaction is one that favors the formation of one stereoisomer over another, a stereospecific reaction is one where stereoisomeric starting materials yield products that are also stereoisomers. masterorganicchemistry.com Future work could involve using chiral catalysts to influence reactions at the two silicon centers independently, leading to the synthesis of chiral organosilicon compounds with potential applications in asymmetric catalysis.

Integration into Next-Generation Functional Materials with Tunable Properties

The ability of 1,2-bis(dichloromethylsilyl)ethene to form unique structures, such as the aforementioned bicyclic peroxides, opens the door to creating novel functional materials. researchgate.netresearchgate.net The high reactivity of the silicon-chlorine bonds allows for its incorporation into polymers and hybrid materials. Related bis-silyl compounds are already used as crosslinkers for silicone adhesives and sealants and in the surface treatment of materials. google.comchemimpex.com

The rigid ethene unit of 1,2-bis(dichloromethylsilyl)ethene, when incorporated into a polymer backbone, is expected to impart greater thermal stability and modified mechanical properties compared to more flexible analogues like 1,2-bis(dichloromethylsilyl)ethane. This makes it a candidate for creating next-generation silicones with precisely tuned characteristics for demanding applications in electronics or aerospace. chemimpex.com The synthesis of photoactive polymers by condensing diarylidine monomers with 1,2-bis(chlorodimethylsilyl)ethane (B1585126) demonstrates a pathway that could be adapted for the ethene analogue to create novel optoelectronic materials. tandfonline.com

Potential Application AreaPrecursor CompoundResulting Material PropertyRationale
Specialty Polymers 1,2-bis(dichloromethylsilyl)etheneEnhanced thermal stability, rigidityThe rigid ethene bridge restricts chain mobility compared to flexible ethane (B1197151) linkers. chemimpex.comtandfonline.com
Controlled Radical Source Bicyclic peroxides from 1,2-bis(dichloromethylsilyl)ethene researchgate.netresearchgate.netControlled release of radicalsThe unique, strained peroxide rings could be triggered for decomposition under specific conditions.
Hybrid Materials 1,2-bis(dichloromethylsilyl)etheneTunable surface properties, improved adhesionReactive Si-Cl groups allow for covalent bonding to various substrates and inorganic fillers. google.comchemimpex.com

Advanced Integrated Spectroscopic and Computational Methodologies for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms and structural properties of 1,2-bis(dichloromethylsilyl)ethene and its derivatives is essential for unlocking its full potential. Future research will increasingly rely on a synergistic approach combining advanced spectroscopic techniques and high-level computational studies. mdpi.comwordpress.com

The characterization of the complex cyclic peroxides derived from this compound already necessitates a sophisticated analytical toolkit, including multinuclear (¹H, ¹³C, and ²⁹Si) NMR spectroscopy, 2D NMR experiments, and X-ray diffraction. researchgate.netresearchgate.net Future investigations should expand upon this by using advanced solid-state NMR and other spectroscopic methods to probe the structure and dynamics of polymers and materials incorporating the 1,2-bis(silyl)ethene unit.

Computational chemistry, particularly density functional theory (DFT), offers a powerful tool for predicting reactivity and understanding complex reaction pathways. wordpress.com For instance, quantum mechanical methods can be used to calculate bond dissociation energies to predict which bonds are most likely to cleave under specific conditions. Molecular dynamics simulations can model the behavior of these molecules in different environments. Applying these computational tools to the reactions of 1,2-bis(dichloromethylsilyl)ethene will provide deeper mechanistic insights, explain observed regioselectivity, and guide the rational design of new experiments and functional materials. mdpi.comwordpress.com

Q & A

Q. What are the common synthetic routes for preparing 1,2-bis(Dichloromethylsilyl) ethene, and how can reaction conditions be optimized?

  • Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous strategies for bis-substituted ethenes can be adapted. For example, describes the synthesis of trans-1,2-bis(diphenylphosphino)ethylene via reactions of dichloroethylene with phosphine derivatives. Applying similar logic, dichloromethylsilane reagents could react with 1,2-dichloroethylene under controlled conditions (e.g., inert atmosphere, catalytic bases). Optimization may involve varying solvents (ethers or THF), temperature (0°C to reflux), and stoichiometry to minimize by-products. Characterization via 1H^{1}\text{H} and 29Si^{29}\text{Si} NMR would confirm structural integrity .

Q. How can the structural configuration of this compound be confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation. and highlight its use in resolving E/Z isomerism in stilbene derivatives and boron-containing ethenes. For liquid or amorphous samples, 1H^{1}\text{H} NMR coupling constants (e.g., 3JH-H^3J_{\text{H-H}} for vinyl protons) and 29Si^{29}\text{Si} NMR can differentiate stereoisomers. FT-IR spectroscopy may also identify Si-Cl stretching vibrations (~500 cm1^{-1}) to verify functional groups .

Advanced Research Questions

Q. What factors influence the Z–E isomerization of this compound under radical ion pair formation?

  • Methodological Answer : demonstrates that Z–E isomerization in bis-substituted ethenes is highly sensitive to solvent polarity, counterion (e.g., alkali metals vs. Mg2+^{2+}), and temperature. For this compound, radical ion pairs generated via chemical reduction (e.g., using Na/K alloys) could undergo similar isomerization. EPR and TRIPLE resonance spectroscopy (as in ) can monitor spin-density distribution and hyperfine coupling to track isomerization kinetics. Solvent screening (e.g., THF vs. DME) and low-temperature experiments (<−50°C) may stabilize intermediates .

Q. How can contradictory data on reaction yields or isomer ratios be resolved in cross-coupling reactions involving this compound?

  • Methodological Answer : Contradictions often arise from unaccounted variables such as trace moisture (hydrolyzing Si-Cl bonds), oxygen sensitivity, or competing side reactions. Systematic analysis should include:
  • Replicate experiments : Conduct reactions in triplicate under rigorously anhydrous/anaerobic conditions (Schlenk line or glovebox).
  • By-product identification : Use GC-MS or HPLC () to detect siloxane or disilyl ether by-products.
  • Computational modeling : DFT calculations (e.g., Gibbs free energy differences between isomers) can predict thermodynamic vs. kinetic control, as seen in for TPE derivatives .

Q. What advanced spectroscopic techniques are suitable for probing the electronic structure of this compound?

  • Methodological Answer :
  • Electron paramagnetic resonance (EPR) : Detect paramagnetic intermediates (e.g., radical anions) during redox processes, as applied in to study spin states in reduced ethenes.
  • X-ray photoelectron spectroscopy (XPS) : Quantify silicon oxidation states (Si0^{0} vs. SiIV^{IV}) in degradation products.
  • UV-vis transient absorption spectroscopy : Monitor charge-transfer transitions in coordination complexes (e.g., with transition metals, analogous to ’s MnII^{II} system) .

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